molecular formula C12H8ClNO3 B6292117 4-(4-Chlorophenyl)-2-nitrophenol, 95% CAS No. 146298-30-8

4-(4-Chlorophenyl)-2-nitrophenol, 95%

Cat. No. B6292117
CAS RN: 146298-30-8
M. Wt: 249.65 g/mol
InChI Key: ZDWWIOZDQXIJGF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-nitrophenol, also known as 4-Chloro-2-nitrophenol (4-CNP), is an organic compound with a wide range of applications in the scientific research field. It is a yellowish, solid powder with a melting point of 140-142°C and a molecular weight of 199.55 g/mol. 4-CNP is widely used as a reagent in organic synthesis and as a catalyst in biochemical and physiological processes. This compound is also used as a dye in fluorescence microscopy, as a fluorescent tracer in cell imaging and as a photostabilizer in cosmetics.

Scientific Research Applications

4-CNP has a wide range of applications in the scientific research field. It is widely used as a reagent in organic synthesis and as a catalyst in biochemical and physiological processes. This compound is also used as a dye in fluorescence microscopy, as a fluorescent tracer in cell imaging and as a photostabilizer in cosmetics. In addition, 4-CNP is used in the synthesis of drugs and pharmaceuticals, in the synthesis of polymers, and as a corrosion inhibitor in aqueous solutions.

Mechanism of Action

The mechanism of action of 4-CNP is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. 4-CNP is thought to bind to the active site of the enzyme, preventing it from catalyzing the conversion of tyrosine into melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CNP are not fully understood. However, it is believed that this compound has a number of beneficial effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, and it has been used as an antiviral agent. In addition, 4-CNP has been used to treat skin conditions such as acne, psoriasis and eczema.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CNP in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to using this compound in lab experiments. It is toxic and should be handled with care. In addition, it can react with other compounds and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for research involving 4-CNP. This compound could be used to develop more effective treatments for skin conditions such as acne, psoriasis and eczema. It could also be used to develop new antibacterial and antifungal agents. In addition, 4-CNP could be used to develop more efficient catalysts for biochemical and physiological processes. Finally, this compound could be used to develop new fluorescent dyes for use in fluorescence microscopy.

Synthesis Methods

4-CNP can be synthesized by the reaction of 4-chlorophenol with nitric acid. In this reaction, the nitric acid acts as the oxidizing agent, converting the 4-chlorophenol into 4-CNP. The reaction is carried out in an aqueous solution at a temperature of 60-70°C. The reaction is complete after 3-4 hours and the product is purified by recrystallization.

properties

IUPAC Name

4-(4-chlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWWIOZDQXIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567366
Record name 4'-Chloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-nitrophenol

CAS RN

146298-30-8
Record name 4'-Chloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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